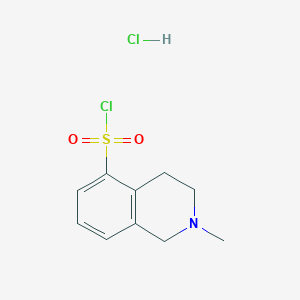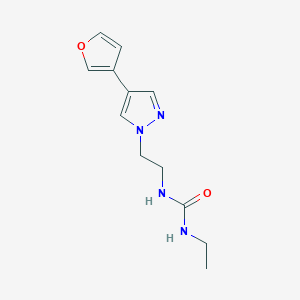![molecular formula C12H15F3N4O2 B2810383 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide CAS No. 2415582-87-3](/img/structure/B2810383.png)
2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
TFMPA acts as a competitive antagonist of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide by binding to the allosteric site of the receptor, thereby preventing the binding of the endogenous ligand glutamate. This results in the inhibition of downstream signaling pathways, including the phospholipase C (PLC)-dependent pathway, which is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
Biochemical and Physiological Effects:
TFMPA has been shown to have a range of biochemical and physiological effects in various CNS regions, including the hippocampus, striatum, and prefrontal cortex. It has been shown to block the effects of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide activation on long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory processes. TFMPA has also been shown to reduce cocaine self-administration and relapse in animal models, suggesting its potential as a treatment for drug addiction. Additionally, TFMPA has been shown to have anti-inflammatory effects in microglia, suggesting its potential as a treatment for neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFMPA is its high selectivity for 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of TFMPA is its relatively low potency compared to other 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide antagonists, which may require higher concentrations to achieve the desired effects. Additionally, TFMPA has a relatively short half-life, which may limit its effectiveness in some experimental paradigms.
Direcciones Futuras
Future research on TFMPA may focus on its potential as a therapeutic agent for various CNS disorders, including addiction, anxiety, depression, and neuroinflammation. Additionally, further investigation of the downstream signaling pathways affected by TFMPA may provide valuable insights into the molecular mechanisms underlying the physiological and pathological processes regulated by 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide. Finally, the development of more potent and long-lasting 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide antagonists may overcome some of the limitations of TFMPA and provide more effective tools for investigating the role of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide in the CNS.
Métodos De Síntesis
The synthesis of TFMPA involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a trifluoromethyl group at the 4-position of the pyrimidine ring using a trifluoromethylating agent. The Boc group is then removed, and the resulting amine is coupled with 2-chloroacetyl chloride to form the final product, TFMPA.
Aplicaciones Científicas De Investigación
TFMPA has been extensively used as a research tool to investigate the role of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide in various physiological and pathological processes, including learning and memory, addiction, anxiety, depression, and neuroinflammation. It has been shown to block the effects of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide activation on neuronal excitability, synaptic plasticity, and neurotransmitter release, providing a valuable tool to study the underlying mechanisms of these processes.
Propiedades
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c13-12(14,15)9-1-4-17-11(18-9)21-8-2-5-19(6-3-8)7-10(16)20/h1,4,8H,2-3,5-7H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJJWOXAMEOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)








![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)



